molecular formula C27H26P2 B3055930 (S)-(-)-1,2-Bis(diphenylphosphino)propane CAS No. 67884-33-7

(S)-(-)-1,2-Bis(diphenylphosphino)propane

Cat. No. B3055930
CAS RN: 67884-33-7
M. Wt: 412.4 g/mol
InChI Key: WGOBPPNNYVSJTE-QHCPKHFHSA-N
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Description

“(S)-(-)-1,2-Bis(diphenylphosphino)propane”, also known as dppp, is an organophosphorus compound with the formula Ph2P(CH2)3PPh2 . The compound is a white solid that is soluble in organic solvents .


Molecular Structure Analysis

The molecular weight of “this compound” is 412.4429 . The IUPAC Standard InChI is InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it serves as a catalyst for the Kumada coupling reaction . It is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .


Physical And Chemical Properties Analysis

The compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .

Scientific Research Applications

Catalysis in Polymerization Processes

Dppp has been utilized in the field of polymer chemistry, particularly in the catalysis of copolymerization processes. For instance, palladium complexes of dppp derivatives have been shown to be highly active catalysts for the room-temperature copolymerization of carbon monoxide with ethene, surpassing the activity of systems based on dppp alone under certain conditions (Doherty et al., 2002). Additionally, dppp and its derivatives have been used in the Kumada catalyst transfer polycondensation for the controlled synthesis of polyfluorenes, indicating their role in enhancing polymerization control and molecular weight management (Sui et al., 2015).

Role in Organometallic Complex Synthesis

Dppp is instrumental in the synthesis of various organometallic complexes. Studies have reported the preparation and characterization of complexes involving dppp and metals like ruthenium and silver. For example, trans-[Ru(P-P)2Cl2] complexes, where P-P includes dppp, have been synthesized and characterized, providing insights into their electrochemical properties (Al-Noaimi et al., 2013). Similarly, polynuclear silver(I) complexes with dppp have been explored for their structural, antibacterial activity, and spectroscopic properties (Yuan et al., 2016).

Applications in Medicinal Chemistry

In medicinal chemistry, dppp and its variants have been found to play a role in the development of potential anticancer agents. Phosphorescent Ir(III) complexes containing dppp ligands have been synthesized and evaluated for their antiproliferative properties, showing promising activity against cancer cells (Liu et al., 2019). This indicates the potential of dppp-containing complexes in the design of novel anticancer drugs.

Ligand Effects in Catalytic Processes

Dppp also finds use in studying the effects of ligands on catalytic processes. Its role in influencing the catalytic activity and selectivity in reactions like the copolymerization of carbon monoxide and olefins has been explored (Bianchini et al., 2007). Such studies contribute to a deeper understanding of catalysis mechanisms and the development of more efficient catalytic systems.

Mechanism of Action

Target of Action

(S)-(-)-1,2-Bis(diphenylphosphino)propane, also known as Phosphine, [(1S)-1-methyl-1,2-ethanediyl]bis[diphenyl-], is an organophosphorus compound . It is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis . The primary targets of this compound are metal ions, where it serves as a bidentate ligand forming six-membered chelate rings .

Mode of Action

The compound interacts with its targets (metal ions) by forming a chelate ring. This interaction results in the formation of metal complexes . For example, the complex dichloro (1,3-bis (diphenylphosphino)propane)nickel is prepared by combining equimolar portions of the ligand and nickel (II) chloride hexahydrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the reactions it catalyzes. For instance, the nickel complex mentioned above serves as a catalyst for the Kumada coupling reaction . Additionally, it is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .

Result of Action

The result of the compound’s action is the formation of metal complexes that can catalyze various reactions. These complexes have been used in various chemical reactions, including the Kumada coupling reaction and the co-polymerization of carbon monoxide and ethylene .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of air, as it degrades in air to the phosphine oxide . The stability and efficacy of the compound can also be affected by the type and concentration of the metal ions it interacts with .

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Recent research has demonstrated that perovskite solar cells treated with 1,3-bis(diphenylphosphino)propane retained a high power conversion efficiency and exhibited superior durability after continuous operation under simulated sun illumination for more than 3,500 hours . This suggests potential future applications of the compound in the field of solar energy .

properties

IUPAC Name

[(2S)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOBPPNNYVSJTE-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498337
Record name [(2S)-Propane-1,2-diyl]bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67884-33-7
Record name 1,1′-[(1S)-1-Methyl-1,2-ethanediyl]bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67884-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2S)-Propane-1,2-diyl]bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1,2-Bis(diphenylphosphino)-propane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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